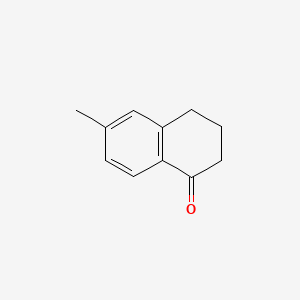

6-Methyl-1-tetralone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOGGJAFMWYNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068608 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51015-29-3 | |

| Record name | 6-Methyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51015-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-6-methylnaphthalen-1(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051015293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-6-methylnaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-6-METHYLNAPHTHALEN-1(2H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTW3PM158Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Methyl-1-tetralone chemical properties and uses

An In-depth Technical Guide to 6-Methyl-1-tetralone: Properties, Synthesis, and Applications

Introduction

This compound, a substituted aromatic ketone, serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry.[1] Its rigid bicyclic framework, composed of a fused benzene and cyclohexanone ring, provides a versatile scaffold for the construction of complex molecular architectures.[1][2] This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic signature, synthetic methodologies, and key applications. It is intended for researchers and professionals engaged in drug discovery and fine chemical synthesis who require a deep, practical understanding of this valuable building block.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 6-methyl-3,4-dihydronaphthalen-1(2H)-one, is an organic compound belonging to the ketone class.[1] The presence of a methyl group on the aromatic ring and a carbonyl group on the aliphatic ring dictates its reactivity and physical characteristics.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51015-29-3 | [1][3] |

| Molecular Formula | C₁₁H₁₂O | [1][3] |

| Molecular Weight | 160.21 g/mol | [1][3] |

| Appearance | Liquid | [1] |

| Synonyms | 3,4-Dihydro-6-methyl-1(2H)-naphthalenone, 6-Methyl-α-tetralone | [1][3] |

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The following data represent the expected spectral characteristics derived from its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the other aliphatic protons. The methyl group protons would appear as a singlet in the aromatic region. The protons on the carbon adjacent to the carbonyl group (C2) and the benzylic protons (C4) would appear as triplets, while the protons at C3 would likely be a multiplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display 11 unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon will have a characteristic downfield shift (typically >190 ppm). Signals for the aromatic carbons and the aliphatic carbons will appear in their respective expected regions.

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[4] A strong absorption band is expected in the region of 1660-1690 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone.[5] Weaker bands corresponding to aromatic C-H and aliphatic C-H stretching will also be present.

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[4] The molecular ion peak (M+) would be observed at m/z = 160. Common fragmentation patterns may involve the loss of small molecules like CO or ethylene, as well as cleavage of the aliphatic ring.[5]

Synthesis and Reaction Pathways

Substituted tetralones are valuable intermediates in organic synthesis.[6] Their preparation often involves intramolecular cyclization reactions. A common and effective method for synthesizing the tetralone core is the Friedel-Crafts acylation followed by cyclization.

Conceptual Synthetic Workflow: Friedel-Crafts Approach

The synthesis of this compound can be envisioned starting from toluene and a suitable four-carbon acylating agent, such as succinic anhydride or 4-chlorobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The initial Friedel-Crafts acylation reaction is followed by a reduction of the resulting keto-acid and subsequent intramolecular cyclization to form the tetralone ring system.

Caption: Generalized Friedel-Crafts synthesis pathway for this compound.

Representative Experimental Protocol (Adapted from related syntheses)

The following protocol illustrates a general one-pot method for synthesizing a tetralone derivative, which is conceptually similar to the synthesis of this compound.[7]

-

Reaction Setup: To a cooled (0-15°C) solution of anisole (as a model for toluene) in a suitable solvent like dichloroethane, slowly add a Lewis acid such as aluminum trichloride.[7]

-

Acylation: Add the acylating agent (e.g., 4-chlorobutyryl chloride) dropwise to the stirred mixture, maintaining the low temperature to control the reaction and minimize side products.[7]

-

Cyclization: After the initial acylation is complete, the reaction temperature is raised to 70-120°C. The intermediate formed in the first step undergoes an intramolecular Friedel-Crafts alkylation (cyclization) to form the tetralone ring.[7]

-

Workup: Cool the reaction mixture and quench by pouring it over ice-water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the high-purity tetralone.[8][9]

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its ketone functional group and its robust bicyclic structure.

Core Reactivity

The carbonyl group is susceptible to a variety of chemical transformations, including:

-

Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard reagents) and other nucleophiles.[1]

-

Condensation Reactions: Can undergo aldol condensation and related reactions at the alpha-carbon.[1]

-

Reduction: The ketone can be reduced to the corresponding alcohol (a tetralol).

-

Aromatization: Under certain catalytic conditions, the tetralone can be aromatized to form a substituted naphthol derivative, a highly valuable class of compounds.[10]

Applications in Synthesis

Tetralone derivatives are crucial building blocks for a wide array of biologically active molecules and natural products.[6][11][12]

-

Medicinal Chemistry: The tetralone scaffold is present in numerous pharmaceutical agents, including antidepressants and acetylcholinesterase inhibitors for treating Alzheimer's disease.[12]

-

Steroid Synthesis: Substituted tetralones, particularly 6-methoxy-1-tetralone, are foundational starting materials in the total synthesis of steroidal drugs like mifepristone and various progestogens.[7][11] The principles are directly applicable to methyl-substituted analogues.

-

Agrochemicals: The related compound 1-naphthol, which can be synthesized from 1-tetralone, is a precursor to insecticides like carbaryl.[10]

Sources

- 1. CAS 51015-29-3: this compound | CymitQuimica [cymitquimica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3,4-dihydro-6-methylnaphthalen-1(2H)-one | C11H12O | CID 162620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. tandfonline.com [tandfonline.com]

- 7. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 8. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]

- 9. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]

- 10. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of 6-Methyl-1-tetralone

An In-Depth Technical Guide to 6-Methyl-1-tetralone: Physicochemical Properties and Synthetic Insights for Drug Development Professionals

Introduction

This compound, a derivative of the tetralone family, represents a critical structural motif and a versatile intermediate in the landscape of organic synthesis and medicinal chemistry. As a bicyclic aromatic ketone, its scaffold is embedded in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] For researchers and drug development professionals, a comprehensive understanding of its physical, chemical, and spectroscopic properties is paramount for its effective utilization in the synthesis of complex molecular targets. This guide provides an in-depth analysis of this compound, moving beyond a simple recitation of data to explain the causal relationships between its structure and its behavior, offering field-proven insights into its synthesis and reactivity.

Section 1: Core Molecular Attributes

The foundational characteristics of a molecule dictate its identity and behavior. This compound is structurally defined by a naphthalene ring system that is partially hydrogenated in one ring to feature a ketone at the C1 position and a methyl substituent on the aromatic ring at the C6 position.

| Property | Value | Source(s) |

| IUPAC Name | 6-methyl-3,4-dihydronaphthalen-1(2H)-one | [4] |

| Synonyms | 6-Methyl-α-tetralone, 3,4-Dihydro-6-methyl-1(2H)-naphthalenone | [1][4] |

| CAS Number | 51015-29-3 | [1][5][6] |

| Molecular Formula | C₁₁H₁₂O | [1][4] |

| Molecular Weight | 160.21 g/mol | [1][4] |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)CCC2 | [4] |

| InChI Key | FPOGGJAFMWYNLI-UHFFFAOYSA-N | [1] |

Section 2: Physicochemical Properties

The physical state, volatility, and solubility of a compound are critical parameters for designing reaction conditions, purification protocols, and formulation strategies. While specific experimental data for this compound is sparse, its properties can be reliably inferred from its structure and comparison with closely related analogs.

| Property | Predicted/Reported Value | Causality and Comparative Analysis |

| Physical State | Colorless to pale yellow liquid or low-melting solid | [1] |

| Melting Point | Estimated: ~10-20 °C | The parent compound, 1-tetralone, has a melting point of 2-7 °C.[3] The addition of a methyl group slightly increases molecular weight and van der Waals forces, likely raising the melting point modestly. In contrast, 6-methoxy-1-tetralone is a solid with a much higher melting point (77-79 °C), demonstrating the stronger intermolecular dipole-dipole interactions and crystal lattice packing efficiency imparted by the methoxy group compared to the methyl group.[7][8] |

| Boiling Point | Estimated: ~135-145 °C at 12 mmHg | 2-Methyl-1-tetralone boils at 127-131 °C / 12 mmHg, providing a close estimate.[9] The boiling point is elevated compared to non-polar analogs due to the polarity of the ketone group but is lower than that of 6-methoxy-1-tetralone (171 °C / 11 mmHg), which has a more polar ether linkage.[8][10] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene); poorly soluble in water. | The molecule possesses moderate polarity. The tetralone core provides a significant non-polar, hydrophobic surface area, while the ketone functional group introduces a polar site capable of hydrogen bond acceptance. This amphiphilic character ensures miscibility with a wide range of organic solvents but limits aqueous solubility.[1] |

Section 3: Spectroscopic and Analytical Profile

Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. Below is an expert prediction of the key features expected in the NMR, IR, and Mass Spectra of this compound, grounded in the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

-

δ ~7.8-7.9 ppm (d, 1H): Aromatic proton at C5. This proton is ortho to the electron-withdrawing carbonyl group, causing it to be the most deshielded aromatic proton. It will appear as a doublet.

-

δ ~7.1-7.2 ppm (m, 2H): Aromatic protons at C7 and C8. These protons will likely appear as a multiplet or overlapping signals.

-

δ ~2.8-2.9 ppm (t, 2H): Methylene protons at C4 (benzylic). These protons are adjacent to the aromatic ring and a CH₂ group, appearing as a triplet.

-

δ ~2.5-2.6 ppm (t, 2H): Methylene protons at C2. These protons are α to the carbonyl group and adjacent to another CH₂ group, also appearing as a triplet.

-

δ ~2.3 ppm (s, 3H): Methyl protons (Ar-CH₃). This will be a sharp singlet as there are no adjacent protons.

-

δ ~2.0-2.1 ppm (quintet, 2H): Methylene protons at C3. These protons are coupled to the protons at C2 and C4, resulting in a more complex splitting pattern, likely a quintet or multiplet.

Sources

- 1. CAS 51015-29-3: this compound | CymitQuimica [cymitquimica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 4. 3,4-dihydro-6-methylnaphthalen-1(2H)-one | C11H12O | CID 162620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 51015-29-3 [chemicalbook.com]

- 6. 51015-29-3 | this compound | Tetrahedron [thsci.com]

- 7. 6-Methoxytetralone | CAS#:1078-19-9 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-甲基-1-四氢萘酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]

An In-Depth Technical Guide to 6-Methyl-1-tetralone: Structure, Molecular Weight, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methyl-1-tetralone, a key chemical intermediate. We will delve into its fundamental properties, including its precise molecular structure and weight, and explore its significant role as a versatile building block in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical development. This document is intended to serve as a valuable resource, offering insights into its synthesis, spectroscopic characterization, and practical applications, thereby empowering researchers to leverage its full potential in their scientific endeavors.

Core Molecular Attributes of this compound

This compound, a derivative of 1-tetralone, is a bicyclic aromatic ketone. Its structure features a naphthalene core partially hydrogenated in one ring, with a ketone group at the first position and a methyl group at the sixth position. This seemingly simple molecule possesses a unique combination of aromatic and aliphatic characteristics, rendering it a valuable synthon in organic chemistry.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 6-methyl-3,4-dihydro-2H-naphthalen-1-one . It is also commonly referred to as 6-methyl-α-tetralone. The chemical structure is depicted in the diagram below.

Caption: Chemical structure of this compound.

Molecular Formula and Weight

The molecular formula of this compound is C₁₁H₁₂O .[1][2] Based on this, the calculated molecular weight is 160.21 g/mol .[1][2] The precise monoisotopic mass is 160.088815 Da.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development. While specific experimental data for this compound can be sparse in publicly available literature, we can infer some properties from closely related analogs and general chemical principles.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | [1][2] |

| Molecular Weight | 160.21 g/mol | [1][2] |

| CAS Number | 51015-29-3 | [2] |

| Appearance | Typically a liquid or low-melting solid | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available |

For comparison, the closely related 6-methoxy-1-tetralone is a light yellow crystalline powder with a melting point of 77-79 °C and a boiling point of 171 °C at 11 mmHg.[3]

Spectroscopic Data (Predicted and Analog-Based)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and methyl protons.

-

Aromatic Protons (δ 7.0-8.0 ppm): Three protons on the aromatic ring will likely appear as a set of multiplets, influenced by their positions relative to the electron-withdrawing ketone and electron-donating methyl group.

-

Aliphatic Protons (δ 2.0-3.0 ppm): The two methylene groups adjacent to the carbonyl and the aromatic ring will each give rise to triplet signals.

-

Methyl Protons (δ ~2.3 ppm): The methyl group attached to the aromatic ring will appear as a singlet.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (δ ~198 ppm): The ketone carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (δ 125-145 ppm): Six signals are expected for the aromatic carbons, with quaternary carbons appearing weaker.

-

Aliphatic Carbons (δ 20-40 ppm): Three signals corresponding to the methylene carbons of the saturated ring.

-

Methyl Carbon (δ ~21 ppm): A signal for the methyl carbon.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying key functional groups.

-

C=O Stretch (around 1685 cm⁻¹): A strong, sharp absorption band characteristic of an aryl ketone. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.

-

Aromatic C-H Stretch (above 3000 cm⁻¹): Weaker bands indicating the presence of aromatic C-H bonds.

-

Aliphatic C-H Stretch (below 3000 cm⁻¹): Bands corresponding to the C-H bonds of the methylene and methyl groups.

-

Aromatic C=C Bending (1400-1600 cm⁻¹): A series of bands indicating the aromatic ring.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound, like other tetralone derivatives, is most commonly achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. This powerful reaction allows for the formation of the bicyclic ring system in an efficient manner.

General Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The core principle involves the cyclization of a γ-arylbutyric acid or its corresponding acid chloride. For this compound, the starting material would be 4-(4-methylphenyl)butanoic acid.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis)

The following is a representative, self-validating protocol for the synthesis of a tetralone derivative, which can be adapted for this compound. This protocol is based on established methodologies for intramolecular Friedel-Crafts acylations.[4]

Materials:

-

4-(4-methylphenyl)butanoic acid

-

Polyphosphoric acid (PPA) or a suitable Lewis acid (e.g., anhydrous aluminum chloride)

-

Dichloromethane (anhydrous, if using a Lewis acid)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), place 4-(4-methylphenyl)butanoic acid.

-

Addition of Cyclizing Agent:

-

Method A (PPA): Add polyphosphoric acid to the flask (typically a 10-fold excess by weight).

-

Method B (Lewis Acid): Dissolve the starting material in anhydrous dichloromethane and cool the mixture in an ice bath. Slowly add anhydrous aluminum chloride in portions.

-

-

Reaction:

-

Method A (PPA): Heat the mixture with stirring in an oil bath at a temperature typically between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Method B (Lewis Acid): After the addition of the Lewis acid, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

-

-

Work-up:

-

Once the reaction is complete, cool the flask to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed in a fume hood, especially if a Lewis acid was used, as it will generate fumes.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

-

The use of a strong acid catalyst (PPA or a Lewis acid) is crucial to generate the acylium ion electrophile, which then attacks the electron-rich aromatic ring.

-

Anhydrous conditions are essential when using Lewis acids like AlCl₃ to prevent their deactivation by water.

-

The work-up with ice quenches the reaction and hydrolyzes the catalyst. The bicarbonate wash neutralizes any remaining acid.

Applications in Drug Discovery and Development

The tetralone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, this compound serves as a valuable starting material for the synthesis of a wide range of biologically active compounds.

A Versatile Building Block

The chemical reactivity of this compound at both the ketone and the aromatic ring allows for diverse chemical modifications. This makes it an important intermediate in the synthesis of more complex molecules with potential therapeutic applications.[5] The tetralone core is found in various natural products and has been utilized in the development of drugs targeting conditions such as neurodegenerative and cardiovascular diseases.[1]

Precursor to Pharmaceutical Agents

While specific drugs derived directly from this compound are not extensively documented in the initial search results, the broader class of tetralones are key precursors to important pharmaceuticals. For instance, 1-tetralone is a starting material for the synthesis of the beta-blocker propranolol and the insecticide carbaryl.[6] Furthermore, derivatives like 6-methoxy-1-tetralone are used in the synthesis of steroidal compounds, including oral contraceptives. The presence of the methyl group in this compound can be strategically utilized to influence the pharmacological properties of the final compound, such as its metabolic stability and receptor-binding affinity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific safety data sheet (SDS) for this compound was not retrieved, general guidelines for similar aromatic ketones should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatibilities: Avoid strong oxidizing agents.

Conclusion

This compound is a fundamentally important chemical entity with a well-defined structure and molecular weight. Its true value lies in its utility as a versatile synthetic intermediate. The ability to readily synthesize its bicyclic structure via robust methods like the Friedel-Crafts acylation, combined with the potential for diverse chemical modifications, makes it a valuable tool for medicinal chemists and drug development professionals. As the quest for novel therapeutics continues, the strategic use of such well-characterized building blocks will undoubtedly play a pivotal role in the creation of the next generation of medicines.

References

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000696). Retrieved from [Link]

-

An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019, September 17). Materials Science Research India. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]

-

The Role of 6-Amino-1-tetralone in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Taylor & Francis Online. (2009, February 9). SYNTHESIS OF SUBSTITUTED 1-TETRALONES. Organic Preparations and Procedures International, 29(4), 477-480. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-alpha-tetralone. Retrieved from [Link]

- Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.

-

ResearchGate. (2025, August 9). Synthesis of 5-Methoxy-6-isopropyl-1-tetralone. Retrieved from [Link]

-

ACS Publications. (1948). 6-Methoxy-1-tetralone. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutically important 1-tetralone derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. This compound | 51015-29-3 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164) [hmdb.ca]

- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 6. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 6-Methyl-1-tetralone in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 6-Methyl-1-tetralone, a crucial intermediate in synthetic organic chemistry and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the physicochemical properties of this compound, the theoretical principles governing its solubility, and practical methodologies for solubility determination. By synthesizing established chemical theories with actionable experimental protocols, this guide aims to be an essential resource for anyone working with this compound.

Introduction to this compound: A Molecule of Interest

This compound (CAS No. 51015-29-3) is a bicyclic aromatic ketone with a molecular formula of C₁₁H₁₂O.[1] Its structure, featuring a tetralone core with a methyl group on the aromatic ring, imparts a moderate polarity that is a key determinant of its solubility profile.[1] Understanding the solubility of this compound is paramount for a variety of applications, including reaction solvent selection, purification process design (such as crystallization), and formulation development in the pharmaceutical industry.

This guide will first elucidate the key physicochemical properties of this compound that influence its behavior in solution. Subsequently, it will explore the fundamental principles of solubility, providing a predictive framework for its interaction with a diverse range of organic solvents. Finally, a detailed, step-by-step experimental protocol for the accurate determination of its solubility is presented, empowering researchers to generate reliable data tailored to their specific laboratory conditions.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. The key parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [2] |

| Appearance | Liquid (at room temperature) | [1] |

| XLogP3-AA | 2.4 | [2] |

The XLogP3-AA value of 2.4 is particularly insightful, indicating that this compound is a moderately lipophilic ("fat-loving") compound.[2] This suggests a preference for less polar or nonpolar organic solvents over highly polar solvents like water.

Caption: Physicochemical properties of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in various solvents.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

This compound possesses a polar carbonyl group (C=O) and a nonpolar aromatic ring and aliphatic portion. This dual character results in its moderate overall polarity.[1]

-

Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in dipole-dipole interactions with the carbonyl group of this compound. Therefore, good solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar regions of this compound will interact favorably with nonpolar solvents through London dispersion forces, suggesting a degree of solubility.

-

Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): These solvents, which are themselves ketones or esters, are expected to be excellent solvents for this compound due to their similar polarities.

Based on these principles, a predicted solubility profile for this compound in a range of common organic solvents is presented below. It is important to note that these are qualitative predictions, and experimental verification is essential for quantitative applications.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low to Moderate | Primarily nonpolar interactions. |

| Toluene | 2.4 | Good | Favorable interactions with the aromatic ring. |

| Dichloromethane | 3.1 | Very Good | Similar moderate polarity. |

| Acetone | 4.3 | Very Good | "Like dissolves like" - both are ketones. |

| Ethyl Acetate | 4.4 | Very Good | Similar moderate polarity and functional groups. |

| Isopropanol | 4.0 | Good | Capable of dipole-dipole interactions. |

| Ethanol | 4.3 | Good | Capable of dipole-dipole interactions. |

| Methanol | 5.1 | Moderate | Higher polarity may reduce solubility compared to ethanol. |

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise and quantitative solubility data, experimental determination is indispensable. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[3]

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle. Centrifugation can be used to expedite this process.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions (absorbance or peak area versus concentration).

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Calculation:

-

The determined concentration represents the equilibrium solubility of this compound in that specific solvent at the experimental temperature.

-

Conclusion

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydro-6-methylnaphthalen-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Elusive Spectroscopic Signature of 6-Methyl-1-tetralone: A Technical Note on Data Scarcity

For Immediate Release

Shanghai, China – January 1, 2026 – In the dynamic landscape of chemical research and drug development, the comprehensive characterization of molecular entities is paramount. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), form the bedrock of structural elucidation and purity assessment. This technical guide was intended to provide an in-depth analysis of the spectroscopic data for 6-Methyl-1-tetralone (CAS No. 51015-29-3), a tetralone derivative of interest. However, an exhaustive search of publicly available scientific literature and chemical databases has revealed a significant scarcity of this specific information.

While the existence of this compound is documented in several chemical supplier catalogs and databases, these sources often do not include analytical data such as NMR, IR, and MS spectra. Extensive searches for publications detailing the synthesis and spectroscopic characterization of this specific compound have not yielded the comprehensive data required for a thorough technical guide. Much of the available information pertains to structurally related but distinct compounds, most notably 6-Methoxy-1-tetralone.

This situation highlights a critical challenge in the scientific community: the accessibility of complete and verified analytical data for all synthesized compounds. For researchers, scientists, and drug development professionals, the absence of such foundational data can impede further research, complicate the verification of synthetic routes, and hinder the development of new chemical entities.

The Importance of Spectroscopic Data

The core techniques for molecular characterization provide unique and complementary information:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. Analysis of fragmentation patterns can also offer valuable structural clues.

A Call for Data Sharing

The inability to locate a complete, peer-reviewed spectroscopic dataset for this compound underscores the need for greater data sharing and open-access repositories within the scientific community. The deposition of raw and processed analytical data in public databases upon publication of research findings would significantly accelerate scientific progress and prevent the duplication of effort.

Until such data for this compound becomes publicly available, researchers interested in this compound are encouraged to perform their own spectroscopic characterization upon synthesis or acquisition. The following sections, while not containing specific data for the target molecule, outline the standard experimental protocols that would be employed for such a characterization.

Hypothetical Experimental Protocols for the Spectroscopic Analysis of a Tetralone Derivative

The following protocols describe the general methodologies that would be applied to acquire the NMR, IR, and MS data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

¹H NMR Acquisition:

-

The spectrometer would be tuned to the proton frequency.

-

A standard one-pulse sequence would be used.

-

Key parameters would include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

The spectrometer would be tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) would be used to simplify the spectrum and provide information on the number of attached protons to each carbon.

-

A wider spectral width (e.g., 220 ppm) would be necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time would be required.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups.

Methodology:

-

Sample Preparation:

-

Neat (for liquids): A drop of the liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) would be finely ground with approximately 100 mg of dry KBr powder. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the sample would be placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolution in a suitable solvent for Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS).

-

Ionization:

-

Electron Ionization (EI): For GC-MS, the sample would be bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Electrospray Ionization (ESI): For less volatile or thermally labile compounds, a solution of the sample would be sprayed through a charged capillary to form ions.

-

-

Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion at a specific m/z value would be recorded to generate the mass spectrum.

Visualizing the Workflow

The logical flow for the complete spectroscopic characterization of a novel or uncharacterized compound is outlined below.

biological activity of 6-Methyl-1-tetralone derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Methyl-1-tetralone Derivatives

Abstract

The tetralone scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of biologically active compounds.[1] Among these, derivatives of the bicyclic aromatic ketone this compound have emerged as a particularly promising class, exhibiting a diverse and potent range of pharmacological properties. These derivatives, frequently synthesized as chalcones, pyrazolines, or other heterocyclic adducts, have demonstrated significant therapeutic potential in critical areas such as oncology, inflammation, and infectious diseases.[1][2][3] Their synthetic accessibility allows for broad structural diversification, making them an attractive platform for novel drug discovery and development. This technical guide provides a comprehensive analysis of the primary biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial effects. We will delve into their mechanisms of action, present quantitative data from pivotal studies, provide detailed experimental protocols for key biological assays, and visualize complex pathways to facilitate a deeper understanding and spur further innovation in the field.

Introduction: The Versatility of the this compound Scaffold

The 1-tetralone core, a benzo-fused cyclohexanone, is a privileged structure found in numerous natural products and synthetic pharmaceuticals.[4][5] The incorporation of a methyl group at the 6-position of this scaffold provides a key lipophilic and electronic anchor, influencing the molecule's interaction with biological targets and metabolic stability. The true power of this scaffold lies in the reactivity of the C2 methylene group, which is adjacent to the ketone. This position allows for facile derivatization through reactions like the Claisen-Schmidt condensation, enabling the synthesis of a vast library of α,β-unsaturated ketones (chalcones) and subsequent conversion into various heterocyclic systems.[6] This synthetic tractability is the primary driver behind the exploration of this compound derivatives, allowing medicinal chemists to systematically probe structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[7]

General Synthesis of this compound Derivatives

A prevalent and effective method for derivatizing the this compound core is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of this compound with various aromatic aldehydes to yield the corresponding α,β-unsaturated ketones, often referred to as tetralone-based chalcones.[6] These chalcones serve as versatile intermediates for synthesizing a wide array of heterocyclic derivatives, including pyrazolines, pyridines, and pyrimidines.[2]

Caption: General synthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of α,β-Unsaturated Ketones (Chalcones)

This protocol describes a general procedure for the synthesis of chalcone derivatives from 6-acetyltetralin (a related starting material, demonstrating the core reaction).[6]

-

Reactant Preparation: Dissolve 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: Slowly add a 10% ethanolic sodium hydroxide solution to the mixture while stirring at room temperature. The causality for using a base like NaOH is to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.

-

Reaction Monitoring: Continue stirring the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the precipitate, wash thoroughly with water to remove excess base, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure chalcone derivative.[2]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Anticancer Activity

Derivatives of the tetralone scaffold have consistently demonstrated significant anticancer properties across a range of human cancer cell lines.[1] The primary mechanisms of action often involve the induction of programmed cell death (apoptosis) and the inhibition of cellular proliferation.[2]

Mechanism of Action

The antitumor activity of this compound derivatives is frequently linked to their ability to trigger the intrinsic apoptotic pathway.[8] This involves disrupting mitochondrial function, leading to the release of cytochrome c and the subsequent activation of caspase cascades (e.g., caspase-3), which execute the apoptotic process.[8] Furthermore, some derivatives have been shown to modulate the expression of key regulatory genes involved in cell survival and apoptosis, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[9]

Caption: Simplified intrinsic apoptosis pathway targeted by tetralone derivatives.

Quantitative Data Summary: In Vitro Cytotoxicity

Numerous studies have evaluated the in vitro anticancer activity of these derivatives. For instance, α,β-unsaturated ketones derived from 6-acetyltetralin have shown potent activity against human cervix (HeLa) and breast (MCF-7) carcinoma cell lines.[6]

| Compound ID | Modification | Cell Line | IC₅₀ (µg/mL) | Reference |

| 3a | 2,6-dichlorobenzaldehyde derivative | HeLa | 3.5 | [6] |

| MCF-7 | 4.5 | [6] | ||

| 7p | 6-amino-11-methyl-indolo[3,2-c]quinoline | MV4-11 (Leukemia) | 0.052 µM | [10] |

| HCT116 (Colon) | 0.007 µM | [10] | ||

| 5-FU | Reference Drug | HeLa / MCF-7 | - | [6] |

| Doxorubicin | Reference Drug | MV4-11 / HCT116 | - | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical as it must be sufficient for the compound to exert its cytotoxic effect but not so long that the control cells become over-confluent.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity

A significant area of research for tetralone derivatives has been their function as anti-inflammatory agents.[1] A primary mechanism for this activity is the inhibition of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine central to various immune and inflammatory responses.[11][12]

Mechanism of Action: MIF Tautomerase Inhibition

Certain E-2-arylmethylene-1-tetralone derivatives can efficiently bind to the active site of MIF, inhibiting its unique tautomerase enzymatic activity.[11] This inhibition disrupts the pro-inflammatory cascade. Potent derivatives can significantly decrease the production of reactive oxygen species (ROS) and nitrite, suppress the activation of the critical inflammatory transcription factor NF-κB, and subsequently reduce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and the chemokine CCL-2 in macrophages.[1][11]

Caption: Anti-inflammatory mechanism of tetralone derivatives via MIF inhibition.[1]

Experimental Protocol: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, as an indicator of inflammatory response in macrophages.[13]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour. This pre-incubation allows the compound to enter the cells and interact with its target before the inflammatory stimulus is applied.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells only (negative control), cells + LPS (positive control), and cells + compound only (to check for inherent effects).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark at room temperature for 10-15 minutes. The reaction of nitrite with the Griess reagent forms a purple azo compound.

-

Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. The reduction in nitrite concentration in compound-treated wells compared to the LPS-only wells indicates anti-inflammatory activity.

Antimicrobial Activity

The structural versatility of this compound derivatives has also led to the discovery of compounds with significant antimicrobial properties, including activity against multidrug-resistant pathogens.[3][14]

Spectrum of Activity and Mechanism

Novel tetralone derivatives incorporating an aminoguanidinium moiety have demonstrated potent antibacterial activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and clinically resistant S. aureus isolates.[3] The mechanism for some of these compounds involves the depolarization and disruption of the bacterial membrane's integrity, leading to cell death.[3] Antifungal activity against species like Aspergillus niger has also been reported, with efficacy dependent on the nature of substituents on the tetralone ring.[15]

Quantitative Data Summary: Antibacterial Activity

| Compound ID | Target Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |

| 2D | S. aureus ATCC 29213 | 0.5 | 4 | [3] |

| MRSA-2 | 1 | 4 | [3] | |

| 7i | Gram-positive/negative bacteria | Active | - | [16] |

| 7k | Gram-positive/negative bacteria | Active | - | [16] |

(MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration)

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This is determined by visual inspection. This self-validating system is confirmed by ensuring robust growth in the positive control well and no growth in the sterility control.

-

(Optional) MBC Determination: To determine the MBC, subculture an aliquot from the wells showing no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Structure-Activity Relationship (SAR) Analysis

The relationship between the chemical structure of this compound derivatives and their biological activity is a critical aspect of optimizing them as therapeutic agents.[7][17]

-

Anticancer Activity: For chalcone derivatives, substitutions on the appended aromatic ring play a crucial role. Electron-withdrawing groups, such as chloro- or fluoro-substituents, often enhance cytotoxic activity.[6] For indolo[3,2-c]quinolines, methylation at the N-11 position was found to significantly increase cytotoxicity.[10]

-

Anti-inflammatory Activity: The geometry of the double bond in chalcone-type derivatives is important, with the E-isomer often showing better MIF inhibitory activity.[11] The nature and position of substituents on the arylmethylene group dictate the binding affinity to the MIF active site.

-

Antimicrobial Activity: The presence of a cationic group, such as an aminoguanidinium moiety, is strongly correlated with antibacterial activity, likely by facilitating interaction with and disruption of the negatively charged bacterial membrane.[3] For antifungal activity, electron-donating groups like ethoxy on the tetralone core have been shown to enhance potency against certain fungal strains.[15]

Caption: Conceptual overview of Structure-Activity Relationships (SAR).

Conclusion and Future Directions

Derivatives of this compound represent a highly versatile and promising scaffold in modern medicinal chemistry. The extensive research highlighted in this guide demonstrates their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of the core structure allows for fine-tuning of pharmacological properties through systematic structural modifications.

Future research should focus on several key areas:

-

Lead Optimization: Leveraging the established SAR to design and synthesize next-generation derivatives with enhanced potency, improved selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

In Vivo Studies: Moving the most promising lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetics in a physiological setting.[18]

-

Target Deconvolution: For compounds with potent activity but an unclear mechanism, employing advanced techniques like chemical proteomics to identify their specific molecular targets.

-

Combination Therapies: Investigating the potential of this compound derivatives to act synergistically with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

By continuing to explore the rich chemical space around the this compound scaffold, the scientific community is well-positioned to develop novel and effective therapeutics for some of the most challenging human diseases.

References

-

Garai, J., Krekó, M., Őrfi, L., Jakus, P. B., Rumbus, Z., Kéringer, P., Garami, A., Vámos, E., Kovács, D., Vántus, V. B., Radnai, B., & Lóránd, T. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357–1369. Available from: [Link]

-

Antypenko, O., Kovalenko, S., Rasulev, B., & Leszczynski, J. (2016). Synthesis of 6-N-R-Tetrazolo[1,5-c]quinazolin-5(6H)-ones and Their Anticancer Activity. Acta Chimica Slovenica, 63(3), 638–645. Available from: [Link]

-

Garai, J., Krekó, M., Őrfi, L., Jakus, P. B., Rumbus, Z., Kéringer, P., Garami, A., Vámos, E., Kovács, D., Vántus, V. B., Radnai, B., & Lóránd, T. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357–1369. Available from: [Link]

-

ResearchGate. (n.d.). Antibacterial and antifungal activity of compounds 6(a-j). [Diagram]. Retrieved from: [Link]

-

Al-Abdullah, E. S., Al-Mutairi, M. S., El-Tahir, K. E. H., & Ghabbour, H. A. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410–3419. Available from: [Link]

-

Bai, X., Wang, Y., Zhang, J., Li, Y., Wang, Y., Li, Y., Ma, S., & Yu, B. (2023). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 28(19), 6931. Available from: [Link]

-

Nyangulu, J. M., Nelson, K. M., Rose, P. A., Gai, Y., Loewen, M., Lougheed, B., Quail, J. W., Cutler, A. J., & Abrams, S. R. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4(7), 1400–1412. Available from: [Link]

-

Bai, X., Wang, Y., Zhang, J., Li, Y., Wang, Y., Li, Y., Ma, S., & Yu, B. (2023). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 28(19), 6931. Available from: [Link]

-

Al-Abdullah, E. S., Al-Mutairi, M. S., El-Tahir, K. E. H., & Ghabbour, H. A. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410–3419. Available from: [Link]

-

Zaghary, W. A., Abdalla, M. M., & El-Gendy, M. A. (2009). SYNTHESIS AND ANTICANCER ACTIVITY OF NOVEL TETRALIN-6-YLPYRIDINE AND TETRALIN-6-YLPYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 66(2), 137–146. Available from: [Link]

-

Al-Abdullah, E. S., Al-Mutairi, M. S., El-Tahir, K. E., & Ghabbour, H. A. (2011). Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. Molecules, 16(4), 3410–3419. Available from: [Link]

-

Leng, J., Qin, H. L., Zhu, K., Jantan, I., Hussain, M. A., Sher, M., Amjad, M. W., & Hussain, Z. (2016). Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. Chemical Biology & Drug Design, 88(5), 746–753. Available from: [Link]

-

REVIVE, GARDP. (n.d.). Structure-activity relationship (SAR). Retrieved from: [Link]

-

Kankariya, R. V., Kakade, G. K., & Kulkarni, M. V. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. International Journal of Research in Pharmacy and Chemistry, 3(1), 163-167. Available from: [Link]

-

ResearchGate. (2024). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Available from: [Link]

-

Boukattaya, M., Al-Awadi, F., Al-Mutairi, S., Al-Rashidi, A., Al-Otaibi, N., Al-Mousawi, S., & Suliman, F. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega, 9(38), 39344–39352. Available from: [Link]

-

Drug Design. (n.d.). Structure Activity Relationships (SAR). Retrieved from: [Link]

-

Gauni, B., Kumar, S., & Kumar, V. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18. Available from: [Link]

-

Glennon, R. A., & Young, R. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 19–47. Available from: [Link]

-

Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. Retrieved from: [Link]

-

Chaithra, M., Suresha, G. P., & Kumar, K. S. (2014). Synthesis and Study of Biological Activities of Novel Analogues of Tetralins. International Journal of Pharmaceutical Sciences Review and Research, 26(1), 224-229. Available from: [Link]

-

Gralec, K., Cichon, N., & Saletra, A. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. International Journal of Molecular Sciences, 24(23), 16990. Available from: [Link]

-

Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357-1369. Available from: [Link]

-

El-Gazzar, M. G., et al. (2023). Utility of 6-aza-2-thiothymine in the synthesis of novel[1][11][12]triazolo[4,3-b][1][11][12]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. RSC Advances, 13(41), 28938-28956. Available from: [Link]

-

Wu, S., et al. (2006). Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers. Bioorganic & Medicinal Chemistry Letters, 16(24), 6213-6218. Available from: [Link]

-

ResearchGate. (2020). QSAR, ADME and docking guided semi-synthesis and in vitro evaluation of 4-hydroxy-α-tetralone analogs for anti-inflammatory activity. Available from: [Link]

-

Kumar, S., & Kumar, V. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 2-15. Available from: [Link]

-

Inokuchi, T., et al. (2014). Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines. European Journal of Medicinal Chemistry, 79, 395-404. Available from: [Link]

-

Jasek-Gajda, E., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12961. Available from: [Link]

-

Ferrero, J. L., et al. (1982). In vitro and in vivo cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl uracil, a uracilic metabolite of caffeine. Toxicology Letters, 10(2-3), 313-319. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tetralone Scaffolds and Their Potential Therapeutic Applications | Bentham Science [eurekaselect.com]

- 6. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 8. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 18. Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 6-Methyl-1-tetralone in Complex Molecule Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Value of a Substituted Tetralone

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 6-Methyl-1-tetralone, a bicyclic aromatic ketone, has emerged as a versatile and valuable precursor in the synthesis of a diverse array of bioactive natural products and pharmaceutical agents.[1][2] Its rigid scaffold, combined with multiple reactive sites—the carbonyl group, the α-methylene positions, and the aromatic ring—provides chemists with a powerful tool for molecular elaboration. This guide offers an in-depth exploration of this compound as a foundational element in organic synthesis, elucidating the mechanistic principles that govern its reactivity and providing practical insights into its application. The tetralone framework is a recurring motif in numerous natural products, including terpenoids, steroids, and alkaloids, many of which exhibit significant biological activities such as antiviral, antitumor, and antibacterial properties.[3][4]

Core Reactivity: A Tale of Two Enolates and an Activated Ring

The synthetic utility of this compound is primarily dictated by the reactivity of its ketone moiety and the adjacent α-protons. The presence of two distinct enolizable positions (C2 and the benzylic C8) introduces a critical question of regioselectivity in reactions proceeding through an enolate intermediate.

Regioselective Enolate Formation: Kinetic vs. Thermodynamic Control

The deprotonation of this compound can lead to two regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.

-

Kinetic Enolate: Formation of the kinetic enolate occurs through the removal of the most accessible and kinetically acidic proton. In the case of this compound, the protons at the C2 position are sterically less hindered and are preferentially abstracted under conditions of strong, bulky bases (e.g., Lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) in aprotic solvents like THF.[2][5] These conditions ensure that the reaction is rapid and irreversible, favoring the less substituted enolate.[2]

-

Thermodynamic Enolate: The thermodynamic enolate is the more stable of the two isomers, typically being the more substituted enolate which benefits from the stabilizing effect of the adjacent aromatic ring. Its formation is favored under conditions that allow for equilibration between the two enolates. This is typically achieved using weaker bases, protic solvents, and higher reaction temperatures, which facilitate proton exchange and allow the system to reach thermal equilibrium.[2][5]

The ability to selectively generate either the kinetic or thermodynamic enolate is a cornerstone of synthetic strategy, allowing for precise control over the site of subsequent alkylation, acylation, and condensation reactions. The electron-donating nature of the methyl group at the 6-position subtly influences the acidity of the benzylic protons, further tuning the regiochemical outcome of these reactions.

Key Synthetic Transformations

The strategic functionalization of the this compound scaffold can be achieved through a variety of powerful synthetic transformations.

Alkylation: Building Carbon Frameworks

The introduction of alkyl substituents is a fundamental strategy for elaborating the carbon skeleton. The regioselectivity of alkylation is directly controlled by the choice of enolate.

-